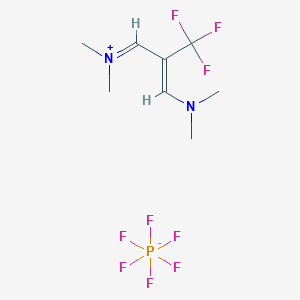

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

CAS No.: 291756-82-6

Cat. No.: VC4189219

Molecular Formula: C8H14F9N2P

Molecular Weight: 340.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 291756-82-6 |

|---|---|

| Molecular Formula | C8H14F9N2P |

| Molecular Weight | 340.17 g/mol |

| IUPAC Name | [(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |

| Standard InChI | InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |

| Standard InChI Key | GMWIFDFSXGELQO-UHFFFAOYSA-N |

| Isomeric SMILES | CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F |

| SMILES | CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

| Canonical SMILES | CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₁₄F₉N₂P, with a molecular weight of 340.17 g/mol . Its IUPAC name, [(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium hexafluorophosphate, reflects the conjugated trimethinium backbone flanked by dimethylamino groups and a trifluoromethyl substituent . Key spectral identifiers include:

The hexafluorophosphate anion stabilizes the cationic vinamidinium core, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 177–179°C | |

| Storage Conditions | 2–8°C under inert gas (N₂/Ar) | |

| Purity | ≥97% (HPLC) | |

| Appearance | Off-white crystalline solid |

Synthesis and Reaction Mechanisms

Alternative Pathways

-

Cycloaddition Routes: Thermal decomposition of intermediates can lead to [2+2] cycloadducts, though this pathway is less common .

-

Halogen Exchange: Substitution of chloride with trifluoromethyl groups in related vinamidinium salts (e.g., 2-chloro derivatives) using AgPF₆ .

Applications in Organic Synthesis

Heterocycle Formation

The compound’s electron-deficient core reacts with nucleophiles (e.g., amines, thiols) to form five- and six-membered heterocycles, critical in pharmaceutical intermediates . For example:

-

Pyridine Derivatives: Reaction with enamines yields trifluoromethyl-substituted pyridines, valuable in agrochemicals .

-

Quinoline Synthesis: Condensation with aryl aldehydes produces 7-acylamino-3-formylquinolines, precursors to antimalarial agents .

Trifluoromethylation Reagent

The trifluoromethyl group enhances metabolic stability in drug candidates. This compound transfers CF₃ to aromatic systems under mild conditions, outperforming traditional reagents like TMS-CF₃ .

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Comparison with Related Vinamidinium Salts

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| 2-Chloro-1,3-bis(dimethylamino) derivative | Cl vs. CF₃ substituent | Higher electrophilicity |

| N,N-Diisopropylvinylamidinium salts | Bulkier alkyl groups | Reduced solubility in DMF |

| Hexafluoroantimonate analogues | SbF₆⁻ vs. PF₆⁻ counterion | Enhanced thermal stability |

The trifluoromethyl group in this compound uniquely balances electron withdrawal and steric effects, enabling reactions inaccessible to chloro or phenyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume